N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H14N2O6S and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Receptor Antagonism
Research on selective antagonists for receptors such as orexin receptors, which modulate feeding, arousal, stress, and drug abuse, reveals the importance of compounds with specific structural features. For instance, compounds like SB-649868 show effectiveness in reducing binge eating in animal models by selectively antagonizing orexin receptors without affecting standard food intake at non-sedative doses (Piccoli et al., 2012). Such applications highlight the potential of structurally complex oxalamides in modulating neural pathways involved in compulsive behaviors and disorders.
Inhibition of Enzymatic Activity
Compounds featuring furan and thiophene moieties have been evaluated for their potential in inhibiting enzymes like NQO2, which is of interest in cancer chemotherapy and malaria treatment. Analogues with modifications to the furan ring and amidine group show varied activity levels, suggesting the importance of structural nuances in enzyme inhibition (Alnabulsi et al., 2018). This indicates potential research avenues for oxalamides with specific heterocyclic modifications in therapeutic applications.
Anticancer and Antiviral Properties
The introduction of specific functional groups into the molecular structure can significantly impact anticancer and antiviral activities. For example, celecoxib derivatives have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the versatility of modified compounds in biomedical research (Küçükgüzel et al., 2013). This suggests that oxalamides, through structural optimization, could be explored for similar multifaceted biological activities.
Electrochemical and Material Science Applications
Oxalamides with specific structural features may also find applications in material science, particularly in the synthesis of polymers with desirable electronic and optical properties. Research on azo polymers and conjugated polymers incorporating thiophene and furan units demonstrates the potential of such compounds in reversible optical storage and electrochromic devices (Meng et al., 1996). This highlights the potential application of oxalamides in developing new materials with tailored properties for advanced technological applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to have antiproliferative activity against various cancer cells .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-17(14-2-1-7-25-14)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-15(8-11)27-10-26-13/h1-8H,9-10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYLQHILGFDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.